
1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In one study, the synthesis of N-(4H-1,2,4-triazol-4-yl)acetamide was achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene. This intermediate was further reacted with various aromatic aldehydes to yield 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide. The final step involved cyclization with hydrazine hydrate in ethanol to produce N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine. The structures of these compounds were confirmed using 1H NMR and IR spectroscopy, and their purity was assessed by thin layer chromatography .
Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring can be substituted at various positions to yield a wide range of derivatives with different properties and potential applications. The synthesized compounds in the study mentioned above include a 4H-1,2,4-triazole moiety linked to a substituted phenyl group, which could influence the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are typically nucleophilic substitution reactions, where an amino group reacts with an acyl chloride to form an amide. Subsequent reactions with aromatic aldehydes lead to the formation of acrylamides, which are then cyclized with hydrazine to form the final triazole compounds. These reactions are facilitated by the use of solvents like dry benzene and ethanol, and the reactivity of the intermediates plays a crucial role in the successful synthesis of the target molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by the substituents on the triazole ring. The synthesized compounds were characterized by spectroscopic methods, which provide information about the functional groups present and the overall molecular structure. The purity of these compounds is crucial for their potential use in biological applications, and thin layer chromatography is a common technique used to assess this. Some of the synthesized triazole derivatives exhibited significant anti-inflammatory activity in a rat model, suggesting that these compounds could have therapeutic applications .
In another study, amidines derived from benzamides and dimethylformamide or dimethylacetamide were cyclized with phenylhydrazines to yield 3H- or 3-methyltriazoles. Additionally, 3-ethyltriazoles were synthesized from diacylamides, and triazole-3-carboxylic acids were prepared starting from anilines. The biological activity of these compounds was evaluated in a rat adjuvant-induced arthritis model, with some showing notable anti-inflammatory effects . This highlights the importance of the triazole core in medicinal chemistry and its potential for the development of new therapeutic agents.
Applications De Recherche Scientifique
Cardiovascular Research
- Cardiovascular Agents : Research on related compounds has explored their potential as cardiovascular agents. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which share structural similarities, have been found to possess significant coronary vasodilating and antihypertensive activities, indicating a potential application in cardiovascular diseases (Sato et al., 1980).
Heterocyclic Chemistry
- Heterocyclic Derivative Syntheses : Compounds including 1,2,4-triazoles have been synthesized from various reagents, hinting at the potential of 1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in the creation of novel heterocycles, which are valuable in pharmaceuticals and materials science (Whitfield & Papadopoulos, 1981).
Organic Synthesis
- Applications in Organic Synthesis : α-Metalated isocyanides, structurally related to the compound , are known for their versatility in organic synthesis, especially in forming heterocycles and as synthons for α-metalated primary amines. This suggests potential applications in the synthesis of complex organic molecules (Schöllkopf, 1977).
Antiviral Research
- Antiviral Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles, which bear structural resemblance, have shown remarkable antiavian influenza virus activity. This highlights a possible research avenue in antiviral drug development using similar compounds (Hebishy et al., 2020).
Propriétés
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9(2)11(8-19-7-6-14-17-19)15-13(21)10-4-5-12(20)18(3)16-10/h4-7,9,11H,8H2,1-3H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRIGGGFQAJARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)
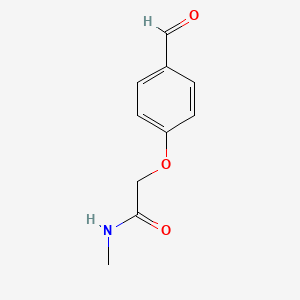

![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
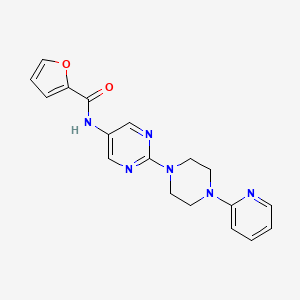
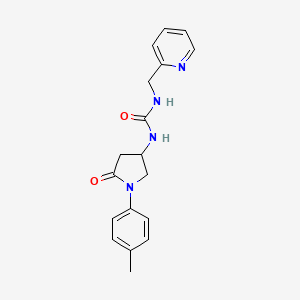
![3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2501697.png)

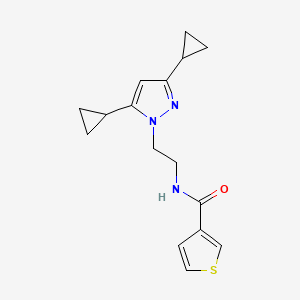
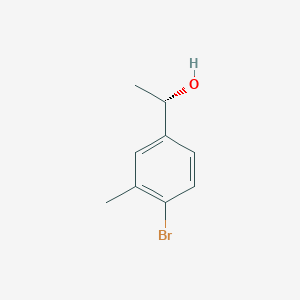
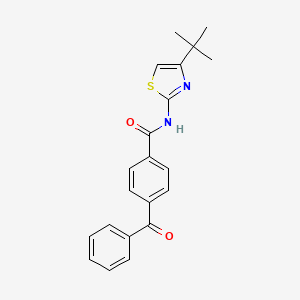
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2501706.png)